2-Propyl-5-methyl resorcinol
Description
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-2-propylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-9(11)5-7(2)6-10(8)12/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
NBBHDNUKUGMVFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics (Inferred):
- Molecular Formula : C₁₀H₁₄O₂
- Functional Groups : Two hydroxyl groups (1,3-positions), one propyl (2-position), and one methyl (5-position).
- Applications : Likely used in polymer synthesis (e.g., aerogels), pharmaceuticals (antimicrobial agents), and environmental chemistry (pollutant degradation) .
Structural Analogs
Key resorcinol derivatives for comparison include:
Resorcinol (1,3-benzenediol): The parent compound, unsubstituted.
5-Methylresorcinol: Methyl group at the 5-position.
2,5-Dimethylresorcinol: Methyl groups at 2- and 5-positions.
5-(8Z-Heptadecenyl) Resorcinol: Long unsaturated alkyl chain at the 5-position.
5-n-Pentylresorcinol: Linear pentyl chain at the 5-position .
Table 1: Structural and Physical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Reactivity with Formaldehyde |
|---|---|---|---|---|---|
| Resorcinol | None | 110.1 | 110 | High | Very High |
| 5-Methylresorcinol | 5-CH₃ | 124.1 | ~135* | Moderate | High |
| 2,5-Dimethylresorcinol | 2-CH₃, 5-CH₃ | 138.2 | 161.5 | Low | Reduced |
| 2-Propyl-5-methyl resorcinol | 2-C₃H₇, 5-CH₃ | 166.2 | ~90–110† | Low to Moderate‡ | Moderate to Low |
| 5-(8Z-Heptadecenyl) Resorcinol | 5-C₁₇H₃₃ (unsaturated) | 344.5 | Not reported | Very Low | Not studied |
*Inferred from similar alkylresorcinols ; †Estimated based on steric hindrance from propyl group; ‡Propyl group increases organic solubility compared to methyl derivatives.
Physicochemical Properties
Table 2: Solubility and Stability
Preparation Methods
Alkylation of Resorcinol Derivatives
The direct alkylation of resorcinol represents a foundational strategy for introducing substituents at the 2- and 5-positions. A patented method involves reacting 4,6-di-t-butylresorcinol with halogenated alkyl agents to achieve selective substitution. For instance, treating 4,6-di-t-butylresorcinol with 1-bromopropane in the presence of a base like potassium carbonate facilitates 2-propyl substitution. Subsequent debutylation under acidic conditions (e.g., HCl in ethanol) removes the t-butyl groups, yielding 2-propylresorcinol. Introducing the 5-methyl group requires an additional Friedel-Crafts alkylation step using methyl chloride and AlCl₃.
Key Reaction Conditions
Condensation of α,β-Unsaturated Ketones and Malonate Diesters
A scalable route detailed in CN101591225A employs α,β-unsaturated ketones and malonate diesters under alkaline conditions. For 2-propyl-5-methyl resorcinol, pent-1-en-3-one (α,β-unsaturated ketone) reacts with dimethyl malonate in a sodium methoxide/methanol system. The intermediate undergoes bromination (using Br₂ in CHCl₃), decarboxylation (heated to 150°C under vacuum), and aromatization (H₂SO₄ catalysis) to yield the target compound.
Experimental Data
-
Intermediate Bromination : 80°C, 4 h, yielding 3-bromo-4-methoxycarbonyl-5-pentyl-2-cyclohexenone (72% yield).
-
Decarboxylation : 150°C, 2 h, resulting in 5-pentylresorcinol precursor (85% yield).
-
Final Aromatization : Concentrated H₂SO₄, 25°C, 1 h, yielding 2-propyl-5-methyl resorcinol (66% overall yield).
Characterization
Carboxylic Acid Ester and 3-Oxoglutaric Acid Diester Condensation
US4249027A discloses a method using propiolic acid esters and 3-oxoglutaric acid diesters. For 2-propyl-5-methyl resorcinol, methyl propiolate and dimethyl 3-oxoglutarate undergo base-catalyzed cyclization (NaH in 1,2-dimethoxyethane) to form a dihydroxyisophthalate intermediate. Hydrolysis (NaOH) and decarboxylation (HCl, heat) yield the resorcinol derivative.
Optimized Protocol
-
Cyclization : 0.24 moles NaH, 80°C, 10 h, yielding 2,4-dihydroxy-6-pentylisophthalic acid dimethyl ester (64% yield).
-
Decarboxylation : Reflux in 2 N NaOH, followed by acidification (HCl), yielding 89.3% olivetol (analogous pathway for 2-propyl-5-methyl).
Biosynthetic Pathways in Microbial Systems
Bacterial Production via Fatty Acid Condensation
Pseudomonas aurantiaca synthesizes dialkylresorcinols through a head-to-head condensation of β-ketoacyl thioesters derived from medium-chain fatty acids. The gene cluster darABC encodes a type III polyketide synthase responsible for coupling C₆ and C₅ acyl chains (e.g., octanoic and heptanoic acids) to form 2-hexyl-5-propylresorcinol. Modifying the fatty acid substrates (e.g., using hexanoic and pentanoic acids) could theoretically yield 2-propyl-5-methyl resorcinol.
Key Enzymatic Steps
-
Fatty Acid Activation : Conversion to β-ketoacyl-ACP by FabH.
-
Condensation : DarA catalyzes C–C bond formation between two β-ketoacyl units.
Yield : ~120 mg/L in optimized fermentations.
Comparative Analysis of Synthesis Methods
Advantages and Limitations
-
Chemical Methods : Higher yields but require hazardous reagents (e.g., NaH, Br₂).
-
Biosynthesis : Eco-friendly but limited by microbial throughput and genetic engineering complexity.
Experimental Characterization and Validation
Q & A
Q. What electrochemical methods are suitable for studying the oxidation mechanisms of 2-propyl-5-methyl resorcinol?
Cyclic voltammetry (CV) at macro- and micro-electrodes across a pH range (1–14) is recommended to investigate oxidation pathways. At pH < pKa1, the molecule undergoes 1H⁺/1e⁻ oxidation, while at pH > pKa2, a 1e⁻ process dominates, forming radical intermediates that dimerize or polymerize on the electrode surface. The pH-dependent peak potential slope (−54 mV/pH) and irreversible voltammetric responses are critical for mechanistic validation .
Q. How can resorcinol-formaldehyde gels be synthesized with controlled nanostructures?
Adjust catalyst concentration (e.g., sodium carbonate), initial pH (~6–7), and solids content during sol-gel synthesis. Post-synthesis, supercritical drying minimizes pore collapse, while carbonization temperature (600–1000°C) tailors porosity and surface area. These parameters influence pore size (5–200 nm) and mechanical stability for applications like catalysis or adsorption .
Q. What analytical techniques are effective for quantifying free 2-propyl-5-methyl resorcinol in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection achieves a linear range of 0–10 μg/mL in plasma/urine, recovery rates of 87.6–98.3%, and a detection limit of 0.5 μg/mL. Sample preparation involves protein precipitation with acetonitrile and filtration to isolate resorcinol from interferents .
Advanced Research Questions
Q. How do computational methods resolve contradictions in proposed oxidation mechanisms?
Density functional theory (DFT) calculates reaction energies and HOMO eigenvalues of radical intermediates, confirming the 1H⁺/1e⁻ pathway is energetically favorable over the disputed 2H⁺/2e⁻ mechanism. Computational data align with experimental transfer coefficients (β = 0.6 ± 0.1) and electrode fouling due to polymer deposition .
Q. What strategies mitigate electrode fouling during electrochemical detection of resorcinol derivatives?
Microelectrodes reduce fouling via radial diffusion, while surface modification (e.g., carbon nanotubes) enhances electron transfer. For example, multi-walled carbon nanotube (MWNT)-modified glassy carbon electrodes improve sensitivity (LOD: 3.3×10⁻⁵ g/L) and resist interference from organic/inorganic species .
Q. How do pH and ionic strength affect the sensitivity of resorcinol electrochemical sensors?
In low ionic strength samples, microelectrodes achieve a sensitivity of 123 ± 4 nA/μM and LOD of 0.03 μM. pH > pKa2 eliminates proton-coupled electron transfer, simplifying the oxidation process and improving signal reproducibility .
Q. What methodological challenges arise in correlating resorcinol’s nanostructure with application performance?
Structural characterization (e.g., BET surface area, SEM) must be paired with in situ electrochemical or adsorption testing. Variability in drying methods (supercritical vs. ambient) introduces pore collapse (10–30% volume loss), requiring normalization for cross-study comparisons .
Key Considerations for Experimental Design
- Electrochemical Studies : Use microelectrodes in low ionic strength buffers to minimize ohmic drop and fouling .
- Synthesis Optimization : Conduct factorial designs to isolate effects of pH, catalyst, and drying methods on gel properties .
- Biological Analysis : Validate HPLC methods with spike-recovery tests (0.5–10 μg/mL) to ensure matrix compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
